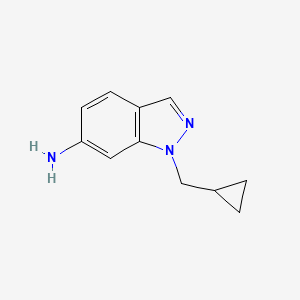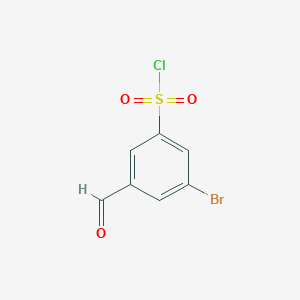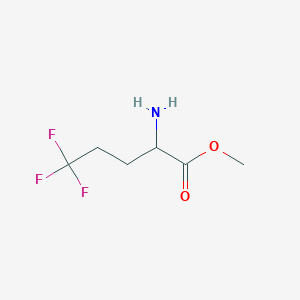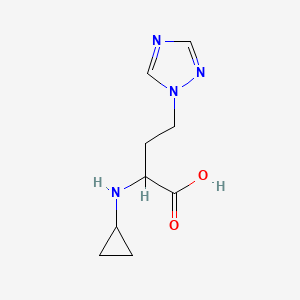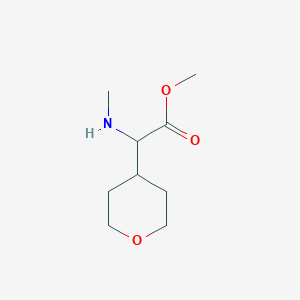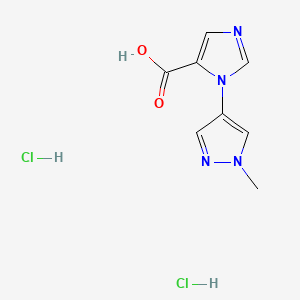
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene is an organic compound with the molecular formula C12H16BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and an isobutoxyethyl group attached to a benzene ring
准备方法
The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 2-bromoethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route may include the following steps
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The isobutoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and 3-fluorobenzene.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
相似化合物的比较
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-3-fluorobenzene: This compound lacks the isobutoxyethyl group, making it less complex and potentially less versatile in its applications.
1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene: This compound has a methoxyethyl group instead of an isobutoxyethyl group, which may result in different chemical properties and reactivity.
1-(2-Chloro-1-isobutoxyethyl)-3-fluorobenzene:
属性
分子式 |
C12H16BrFO |
|---|---|
分子量 |
275.16 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c1-9(2)8-15-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
UUZRZRRLJZYCCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(CBr)C1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




